molecular formula C10H18ClNO3 B2384399 ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2243506-12-7

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B2384399
CAS No.: 2243506-12-7
M. Wt: 235.71
InChI Key: OGWRUJZVTNTZCP-UHFFFAOYSA-N
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Description

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound that belongs to the class of bicyclic structures.

Preparation Methods

The synthesis of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Industrial production methods may involve scaling up these reactions using specialized equipment and conditions to ensure high yields and purity .

Chemical Reactions Analysis

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Properties

IUPAC Name

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2;/h7H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWRUJZVTNTZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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